molecular formula C10H14O4 B14112770 Diethyl 2-prop-1-ynylpropanedioate

Diethyl 2-prop-1-ynylpropanedioate

Cat. No.: B14112770
M. Wt: 198.22 g/mol
InChI Key: HQAIIYFCJNAORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-prop-1-ynylpropanedioate is a substituted propanedioate ester featuring a propargyl (prop-1-ynyl) group at the central carbon of the malonate backbone. This compound is structurally characterized by two ethoxy groups at the terminal carbonyl positions and a terminal alkyne substituent. For instance, alkylation of diethyl propanedioate with propargyl halides or via cycloaddition reactions (as seen in phosphonate analogs) could be plausible methods . The propynyl group introduces unique reactivity, such as participation in click chemistry or alkyne coupling reactions, distinguishing it from other propanedioate esters.

Properties

IUPAC Name

diethyl 2-prop-1-ynylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h8H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAIIYFCJNAORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#CC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-prop-1-ynylpropanedioate can be synthesized through the alkylation of diethyl malonate with propargyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of propargyl bromide . The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-prop-1-ynylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Aqueous hydrochloric acid.

    Decarboxylation: Heating in the presence of a second carbonyl group.

Major Products

    Alkylation: Dialkylated malonic esters.

    Hydrolysis: Malonic acid derivatives.

    Decarboxylation: Substituted monocarboxylic acids.

Scientific Research Applications

Diethyl 2-prop-1-ynylpropanedioate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 2-prop-1-ynylpropanedioate involves its reactivity as an electrophile in nucleophilic substitution reactions. The compound’s ester groups can undergo hydrolysis, and the resulting carboxylic acids can participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Diethyl 2-(Benzyl(methyl)amino)propanedioate ()

  • Structure: Substituted with a benzyl(methyl)amino group instead of propynyl.
  • Synthesis : Prepared via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine, yielding a tertiary amine-functionalized propanedioate .
  • Applications: Likely serves as a precursor for amino acid analogs or bioactive molecules due to its amine moiety.

Diethyl Adipate ()

  • Structure : A diester of adipic acid (hexanedioic acid), lacking the central propanedioate backbone or alkyne substituent.
  • Synthesis: Produced via acid-catalyzed esterification of adipic acid with ethanol, employing a Dean-Stark trap for water removal .
  • Physical Properties : Higher molecular weight and hydrophobicity compared to propanedioate derivatives.

(Prop-2-yn-1-ylsulfanyl)carbonitrile ()

  • Structure : Contains a propynyl group but differs in the backbone (sulfanyl-carbonitrile vs. propanedioate ester).
  • Reactivity : The alkyne group may undergo similar click reactions, but the sulfanyl and nitrile groups introduce distinct electronic and steric effects .

Spectroscopic and Analytical Data

NMR and Elemental Analysis ()

  • Diethyl 2-(benzyl(methyl)amino)propanedioate: ¹³C NMR: 45.3 ppm (pyrrolidine carbons), 75.2 ppm (hydantoin C-5). Elemental Analysis: Found C 48.14%, H 6.45%, N 16.94% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.